molecular formula C8H11BO3 B151596 (4-(1-Hydroxyethyl)phenyl)boronic acid CAS No. 518336-20-4

(4-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No. B151596
M. Wt: 165.98 g/mol
InChI Key: QORATNLZEOZUPG-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them particularly useful in the field of sensor design and drug development. While the specific compound "(4-(1-Hydroxyethyl)phenyl)boronic acid" is not directly mentioned in the provided papers, the general behavior and applications of boronic acids can be inferred from the studies.

Synthesis Analysis

Boronic acids can be synthesized through various methods, including the lithiation of bromoarenes followed by the addition of trimethyl borate and subsequent hydrolysis, as described in the synthesis of amino-3-fluorophenyl boronic acid . Additionally, boronic acids can be used to catalyze reactions, such as the three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids , indicating their versatility as reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic substituent and a hydroxyl group. The X-ray crystal structure of boronic acid derivatives can provide insights into their reactivity and binding properties . The ortho-substituents on the phenyl ring can influence the properties of the boronic acid, such as its pKa value and its ability to coordinate with other molecules .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including the Suzuki cross-coupling reaction, which is a widely used method for creating carbon-carbon bonds . They can also act as catalysts, as seen in the dehydrative amidation between carboxylic acids and amines , and can accelerate reactions by activating certain functional groups in substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility and acidity, are influenced by their substituents. For instance, ortho-hydroxymethyl phenylboronic acid is more soluble in aqueous solvents compared to other analogues . The pKa value of boronic acids can vary, affecting their ability to bind to diols and other molecules at different pH levels .

Scientific Research Applications

Carbohydrate Recognition and Sensing

  • A new class of carbohydrate-binding boronic acids has been developed, showing superior complexing capabilities for glycosides in neutral water, making them suitable for designing oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
  • Phenyl boronic acids, including derivatives of (4-(1-Hydroxyethyl)phenyl)boronic acid, are highlighted for their potential in saccharide recognition, with applications in bioanalytical chemistry, reflecting on their ability to bind diols and saccharides selectively and reversibly (Steinmeyer & Wagenknecht, 2018).

Material Science and Nanotechnology

  • The structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates their use in aqueous dispersion and saccharide binding, indicating their potential in nanotechnology and sensor development (Mu et al., 2012).
  • Boronic acid-modified nanoparticles show promise as antiviral therapeutics, demonstrating the versatility of phenyl boronic acids in biomedical applications, including potential treatments for viral infections (Khanal et al., 2013).

Catalysis and Synthetic Chemistry

  • Boronic acids, including (4-(1-Hydroxyethyl)phenyl)boronic acid derivatives, are utilized in catalytic processes for the oxidative hydroxylation of aryl boronic acids, highlighting their role in eco-friendly oxidation processes that do not release harmful oxidants into the atmosphere (Atia & Kimura, 2020).
  • The chemistry of boronic acids is explored in nanomaterials for drug delivery, emphasizing their function as stimuli-responsive groups and targeting ligands, thus enhancing the efficiency of drug delivery systems (Stubelius, Lee, & Almutairi, 2019).

Safety And Hazards

“(4-(1-Hydroxyethyl)phenyl)boronic acid” is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

[4-(1-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORATNLZEOZUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431814
Record name (4-(1-Hydroxyethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-Hydroxyethyl)phenyl)boronic acid

CAS RN

518336-20-4
Record name (4-(1-Hydroxyethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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